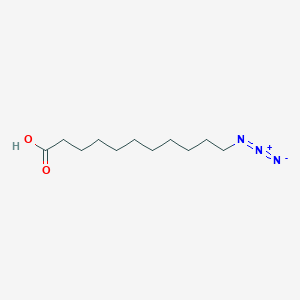

11-Azidoundecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

11-azidoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVFOAOGZWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]

| Property | Value | Source(s) |

| CAS Number | 118162-45-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |

| Molecular Weight | 227.30 g/mol | [2][3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available in literature | |

| Boiling Point | Data not available in literature | |

| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |

| IUPAC Name | This compound | [3] |

| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |

| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.

| Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene (B1212753) protons of the alkyl chain. |

| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido (B1232118) compounds. |

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.

-

Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

-

Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]

Figure 1. Reactivity pathways of this compound's two functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

-

Alkyne-modified substrate

-

This compound

-

Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).

-

Reducing Agent: Sodium Ascorbate (B8700270). A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]

Procedure:

-

Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

-

Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]

-

Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

-

Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.

-

Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]

Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC

This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

-

(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

-

Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

If using, add NHS or HOBt (1.0-1.2 equivalents).

-

Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

-

In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

-

Add the amine solution to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.

-

The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea (B33335) byproduct can be removed by aqueous washes.[10]

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. axispharm.com [axispharm.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]

| Property | Value | Source(s) |

| CAS Number | 118162-45-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |

| Molecular Weight | 227.30 g/mol | [2][3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available in literature | |

| Boiling Point | Data not available in literature | |

| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |

| IUPAC Name | This compound | [3] |

| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |

| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for this compound based on its functional groups.

| Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene protons of the alkyl chain. |

| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido compounds. |

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive handles, which can be addressed using different chemistries.

-

Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

-

Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]

Figure 1. Reactivity pathways of this compound's two functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the most common reactions involving this compound. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

-

Alkyne-modified substrate

-

This compound

-

Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).

-

Reducing Agent: Sodium Ascorbate. A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]

Procedure:

-

Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

-

Add the this compound stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]

-

Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

-

Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.

-

Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]

Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC

This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

-

(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

-

Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

If using, add NHS or HOBt (1.0-1.2 equivalents).

-

Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

-

In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

-

Add the amine solution to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.

-

The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea byproduct can be removed by aqueous washes.[10]

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. axispharm.com [axispharm.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.

Core Compound Details

This compound is a linear fatty acid derivative containing a terminal azide (B81097) (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.

Chemical and Physical Properties

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 118162-45-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity (LCMS) | 99.26% | [4] |

| XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Exact Mass | 227.16337692 Da | [3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

Table 2: Solubility and Storage

| Property | Information | Source |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |

| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |

Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.

Synthesis

A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.

Synthesis of this compound from 11-Bromoundecanoic Acid

This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.

-

Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]

Experimental Protocol for CuAAC:

-

Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]

-

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.

-

Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine (B10760008) residues), amine-functionalized surfaces, or other amine-containing molecules.

Experimental Protocol for Amide Bond Formation:

-

Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.

-

Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.

-

Amine Addition: Add the amine-containing molecule to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.

Safety and Handling

This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]

Table 3: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement |

| H315 : Causes skin irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319 : Causes serious eye irritation. | P264 : Wash skin thoroughly after handling. |

| H335 : May cause respiratory irritation. | P280 : Wear protective gloves/eye protection/face protection. |

| P302+P352 : IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 11-Azidoundecanoic Acid (CAS: 118162-45-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Azidoundecanoic acid (CAS number 118162-45-1), a bifunctional linker molecule widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation via "click chemistry" and amide bond formation. Detailed experimental protocols, safety and handling information, and visual diagrams of experimental workflows are provided to assist researchers in effectively and safely utilizing this versatile chemical tool.

Core Compound Details

This compound is a linear fatty acid derivative containing a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, making it an invaluable tool for linking molecules. The long eleven-carbon chain provides a flexible and hydrophobic spacer arm.

Chemical and Physical Properties

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 118162-45-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁N₃O₂ | [1][3] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity (LCMS) | 99.26% | [4] |

| XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Exact Mass | 227.16337692 Da | [3] |

| Monoisotopic Mass | 227.16337692 Da | [3] |

Table 2: Solubility and Storage

| Property | Information | Source |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |

| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [4] |

Note: Specific experimental values for melting point, boiling point, and quantitative solubility were not found in the searched literature. The provided purity is from a specific batch analysis and may vary.

Synthesis

A common and high-yielding method for the synthesis of this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with sodium azide.

Synthesis of this compound from 11-Bromoundecanoic Acid

This reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 11-bromoundecanoic acid in dimethyl sulfoxide (DMSO).

-

Addition of Azide: Add sodium azide (NaN₃) to the solution. A typical molar excess of sodium azide is used to drive the reaction to completion.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into water and acidified.

-

Extraction: The product is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound. This reaction has been reported to proceed with a high yield of 99%.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications, particularly in the construction of complex biomolecular architectures and drug delivery systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound readily participates in the highly efficient and specific CuAAC reaction with a terminal alkyne.[1][2] This "click" reaction forms a stable triazole linkage, which is widely used to conjugate molecules such as peptides, proteins, nucleic acids, and small molecule drugs.[5][6]

Experimental Protocol for CuAAC:

-

Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule of interest in a compatible buffer or solvent.

-

Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]

-

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Initiation: Add the copper/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific substrates. The reaction is typically protected from light.

-

Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting conjugate can be purified by methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated and reacted with primary amines to form a stable amide bond.[2] This is a common strategy for attaching the linker to proteins (e.g., at lysine residues), amine-functionalized surfaces, or other amine-containing molecules.

Experimental Protocol for Amide Bond Formation:

-

Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as DMF.

-

Activation: Add a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, and a base (e.g., Diisopropylethylamine - DIEA).[8] The mixture is typically stirred at 0°C to form the activated ester.

-

Amine Addition: Add the amine-containing molecule to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction, precipitation, or chromatography to remove the coupling byproducts and unreacted starting materials.

Safety and Handling

This compound contains an azide functional group and should be handled with caution. Organic azides can be energetic materials, sensitive to heat, shock, and friction.[9]

Table 3: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement |

| H315 : Causes skin irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319 : Causes serious eye irritation. | P264 : Wash skin thoroughly after handling. |

| H335 : May cause respiratory irritation. | P280 : Wear protective gloves/eye protection/face protection. |

| P302+P352 : IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the Safety Data Sheet for a similar compound and general knowledge of organic azides. Always refer to the specific SDS provided by the supplier.[9]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2] For long-term storage, refrigeration or freezing at -20°C is recommended.[2]

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends—the azide for click chemistry and the carboxylic acid for amide bond formation—provide a robust platform for the construction of complex molecular conjugates. This guide provides the essential technical information and protocols to facilitate its effective and safe use in the laboratory. As with any chemical reagent, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use and to follow good laboratory practices.

References

- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]

- 2. This compound, 118162-45-1 | BroadPharm [broadpharm.com]

- 3. This compound | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide (B81097) salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.

Caption: General synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid

The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |

| Toluene (B28343) | 92.14 | 50 mL | - |

| Benzoyl peroxide | 242.23 | 0.2 g | 0.0008 |

| Hydrogen bromide (gas) | 80.91 | Excess | - |

Procedure:

-

10-Undecenoic acid is dissolved in toluene in a reaction vessel.

-

Benzoyl peroxide is added to the solution as a radical initiator.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.

-

After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.

-

The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]

B. Synthesis of this compound from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-Bromoundecanoic acid | 265.18 | 5.0 g | 0.0188 |

| Sodium azide | 65.01 | 3.67 g | 0.0564 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).

-

Sodium azide is added to the solution (a 3-fold molar excess is used).

-

The reaction mixture is stirred at room temperature overnight (approximately 18 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

III. Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

| Technique | Expected Peaks |

| FTIR (cm⁻¹) | ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-) |

| ¹³C NMR (CDCl₃, ppm) | ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.

-

Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Synthesis of 11-Azidoundecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 11-azidoundecanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation and click chemistry. The primary synthetic route involves the nucleophilic substitution of a halogenated precursor, typically 11-bromoundecanoic acid, with an azide salt. This document details the experimental protocols for the synthesis of the precursor and the final product, along with characterization data.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available 10-undecenoic acid, which is derived from castor oil. The first step involves the anti-Markovnikov hydrobromination of the terminal double bond to yield 11-bromoundecanoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an azide group using sodium azide.

Caption: General synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid

The synthesis of 11-bromoundecanoic acid is achieved through the reaction of 10-undecenoic acid with hydrogen bromide in the presence of a peroxide initiator, which directs the anti-Markovnikov addition of HBr across the double bond.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |

| Toluene | 92.14 | 50 mL | - |

| Benzoyl peroxide | 242.23 | 0.2 g | 0.0008 |

| Hydrogen bromide (gas) | 80.91 | Excess | - |

Procedure:

-

10-Undecenoic acid is dissolved in toluene in a reaction vessel.

-

Benzoyl peroxide is added to the solution as a radical initiator.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Gaseous hydrogen bromide is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.

-

After the reaction is complete (typically monitored by TLC or GC), the excess hydrogen bromide and toluene are removed under reduced pressure.

-

The crude 11-bromoundecanoic acid can be purified by recrystallization. A yield of approximately 95% can be expected.[1]

B. Synthesis of this compound from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is a nucleophilic substitution reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-Bromoundecanoic acid | 265.18 | 5.0 g | 0.0188 |

| Sodium azide | 65.01 | 3.67 g | 0.0564 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

11-Bromoundecanoic acid is dissolved in dimethylformamide (DMF).

-

Sodium azide is added to the solution (a 3-fold molar excess is used).

-

The reaction mixture is stirred at room temperature overnight (approximately 18 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

III. Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

| Technique | Expected Peaks |

| FTIR (cm⁻¹) | ~2920, ~2850 (C-H stretch), ~2100 (N₃ stretch) , ~1710 (C=O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~3.25 (t, 2H, -CH₂-N₃), ~2.35 (t, 2H, -CH₂-COOH), 1.2-1.7 (m, 16H, -(CH₂)₈-) |

| ¹³C NMR (CDCl₃, ppm) | ~179 (-COOH), ~51 (-CH₂-N₃), ~34 (-CH₂-COOH), 25-30 (-(CH₂)₈-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen bromide is a corrosive gas. Handle in a well-ventilated fume hood.

-

Organic solvents such as toluene, DMF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

11-Azidoundecanoic acid molecular weight and formula

A Technical Overview of 11-Azidoundecanoic Acid

Introduction

This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (B81097) (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value | Source |

| Molecular Formula | C11H21N3O2 | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| Molecular Weight | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| CAS Number | 118162-45-1 | BroadPharm[2], ChemicalBook[1] |

Experimental Protocols & Methodologies

A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

-

Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

-

Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.2-8.5).

-

Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

-

Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

-

Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.

-

Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.

-

Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

Visualizations

The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.

References

11-Azidoundecanoic acid molecular weight and formula

A Technical Overview of 11-Azidoundecanoic Acid

Introduction

This compound is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (-N3) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.[1][2] Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value | Source |

| Molecular Formula | C11H21N3O2 | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| Molecular Weight | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |

| CAS Number | 118162-45-1 | BroadPharm[2], ChemicalBook[1] |

Experimental Protocols & Methodologies

A core application of this compound is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

-

Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

-

Reaction with Amine: The activated this compound is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate or borate buffer at a pH of 7.2-8.5).

-

Quenching and Purification: The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

-

Reaction Setup: The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

-

Catalysis (for CuAAC): For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.

-

Reaction (for SPAAC): For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1] No catalyst is required for this reaction.

-

Final Purification: The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

Visualizations

The logical relationships and experimental workflows involving this compound can be represented through structured diagrams.

References

An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide (B81097) group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene (B1212753) spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

| Property | Value | Reference |

| CAS Number | 118162-45-1 | |

| Molecular Formula | C₁₁H₂₁N₃O₂ | |

| Molecular Weight | 227.30 g/mol | |

| IUPAC Name | This compound | |

| Form | Solid | |

| Color | White to off-white | |

| Storage Temperature | 4°C, protect from light |

Synthesis Overview

The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

Core Application: A Gateway to Click Chemistry

The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

Key Reactions of the Azide Group

| Reaction | Partner Moiety | Catalyst/Conditions | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃]) | 1,4-disubstituted 1,2,3-triazole | High efficiency, regioselective, wide solvent compatibility. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DBCO, BCN) | None (Copper-free) | Stable triazole | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling. |

| Staudinger Ligation | Triarylphosphine (e.g., Triphenylphosphine) | None | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Caption: Reaction pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

-

Bioconjugation and Drug Delivery: It can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.

-

Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.

-

Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification, or a fluorophore for imaging) via click chemistry.

-

Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.

Materials:

-

Azide-functionalized molecule (e.g., Protein-Linker-N₃)

-

Alkyne-functionalized molecule (e.g., Reporter-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)

-

Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

-

Add the alkyne-functionalized molecule (1.5-3 equivalents).

-

Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).

-

Add the CuSO₄ solution to a final concentration of 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

-

-

Purification:

-

The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

Protocol 2: Workflow for Protein Labeling using this compound

This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.

Caption: Workflow for two-step protein bioconjugation.

Conclusion

This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.

An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for this compound.

| Property | Value | Reference |

| CAS Number | 118162-45-1 | |

| Molecular Formula | C₁₁H₂₁N₃O₂ | |

| Molecular Weight | 227.30 g/mol | |

| IUPAC Name | This compound | |

| Form | Solid | |

| Color | White to off-white | |

| Storage Temperature | 4°C, protect from light |

Synthesis Overview

The synthesis of this compound typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

Core Application: A Gateway to Click Chemistry

The primary utility of this compound stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

Key Reactions of the Azide Group

| Reaction | Partner Moiety | Catalyst/Conditions | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃]) | 1,4-disubstituted 1,2,3-triazole | High efficiency, regioselective, wide solvent compatibility. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., DBCO, BCN) | None (Copper-free) | Stable triazole | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling. |

| Staudinger Ligation | Triarylphosphine (e.g., Triphenylphosphine) | None | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Caption: Reaction pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

-

Bioconjugation and Drug Delivery: It can be used to attach polyethylene glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.

-

Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.

-

Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging) via click chemistry.

-

Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound or a molecule previously modified with it.

Materials:

-

Azide-functionalized molecule (e.g., Protein-Linker-N₃)

-

Alkyne-functionalized molecule (e.g., Reporter-Alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)

-

Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

-

Add the alkyne-functionalized molecule (1.5-3 equivalents).

-

Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM).

-

Add the CuSO₄ solution to a final concentration of 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

-

-

Purification:

-

The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

Protocol 2: Workflow for Protein Labeling using this compound

This workflow outlines the steps to first conjugate this compound to a protein and then attach a reporter molecule via click chemistry.

Caption: Workflow for two-step protein bioconjugation.

Conclusion

This compound is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications ensures that this compound will remain a relevant and essential tool for innovation in science and medicine.

11-Azidoundecanoic Acid: A Comprehensive Technical Guide to a Bifunctional Linker for Bioconjugation and Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, proteomics, and material science. Its linear C11 alkyl chain provides a flexible spacer, while the terminal azide (B81097) (-N₃) and carboxylic acid (-COOH) functionalities offer orthogonal handles for covalent modification. This guide provides an in-depth overview of the core properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this linker in their work.

Introduction

The ability to selectively and efficiently connect different molecular entities is fundamental to advancing our understanding of biological systems and developing novel therapeutic and diagnostic agents. Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this endeavor. This compound stands out due to its unique combination of an azide group, which can participate in highly specific "click chemistry" reactions, and a carboxylic acid group, which allows for conventional amide bond formation with primary amines.[1] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures.